Sodium;pentane-2,4-dione;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

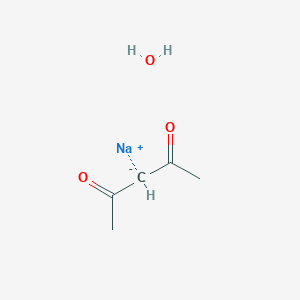

Sodium;pentane-2,4-dione;hydrate, also known as sodium 2,4-pentanedionate hydrate, is a chemical compound with the molecular formula C5H7NaO2·xH2O. It is a sodium salt of pentane-2,4-dione, commonly known as acetylacetone. This compound is typically found in a hydrated form and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;pentane-2,4-dione;hydrate can be synthesized through the reaction of pentane-2,4-dione with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_5\text{H}_8\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_7\text{NaO}_2 + \text{H}_2\text{O} ] In this reaction, pentane-2,4-dione reacts with sodium hydroxide to form the sodium salt of pentane-2,4-dione and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the hydrated form.

Chemical Reactions Analysis

Types of Reactions

Sodium;pentane-2,4-dione;hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted products.

Complexation Reactions: It forms complexes with metal ions, which are used in various catalytic processes.

Common Reagents and Conditions

Sodium Hydroxide: Used in the initial synthesis of the compound.

Metal Ions: Used in complexation reactions to form metal acetylacetonates.

Major Products Formed

Sodium Salt of Pentane-2,4-dione: Formed during the initial synthesis.

Metal Acetylacetonates: Formed during complexation reactions with metal ions.

Scientific Research Applications

Sodium;pentane-2,4-dione;hydrate has numerous applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various coordination complexes and heterocyclic compounds.

Biology: Utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Employed as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of catalysts and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;pentane-2,4-dione;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through its oxygen atoms to the metal center. This coordination stabilizes the metal ion and facilitates various catalytic processes . The keto-enol tautomerism of pentane-2,4-dione also plays a crucial role in its reactivity and complexation behavior .

Comparison with Similar Compounds

Sodium;pentane-2,4-dione;hydrate can be compared with other similar compounds such as:

Potassium;pentane-2,4-dione: Similar in structure but uses potassium instead of sodium.

Lithium;pentane-2,4-dione: Another similar compound with lithium as the cation.

Metal Acetylacetonates: Complexes formed with various metal ions, such as nickel, copper, and iron.

Uniqueness

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications .

Biological Activity

Sodium pentane-2,4-dione hydrate, commonly known as sodium acetylacetonate, is a chelating agent with a variety of biological activities. This compound is a sodium salt of pentane-2,4-dione (acetylacetone) and is often used in coordination chemistry and as an intermediate in organic synthesis. The biological activity of sodium pentane-2,4-dione hydrate has been studied in various contexts, including its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Sodium pentane-2,4-dione hydrate has the following chemical formula: C5H7NaO3. The structure consists of a pentane backbone with two carbonyl groups at positions 2 and 4, which contribute to its chelating ability. The presence of the sodium ion enhances its solubility in aqueous solutions.

Biological Activities

1. Antimicrobial Activity

Research indicates that sodium pentane-2,4-dione hydrate exhibits notable antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives synthesized from acetylacetone. Compounds derived from this starting material showed moderate activity against several bacterial strains compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Sodium Pentane-2,4-dione Derivatives

2. Cytotoxic Effects

The cytotoxic potential of sodium pentane-2,4-dione hydrate has been explored in various cancer cell lines. In one study, it was found that derivatives of pentane-2,4-dione exhibited significant antiproliferative effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Sodium Pentane-2,4-dione Hydrate | HeLa | 25 | |

| Sodium Pentane-2,4-dione Hydrate | MCF-7 | 30 | |

| Sodium Pentane-2,4-dione Hydrate | A549 | 20 |

The biological activity of sodium pentane-2,4-dione hydrate can be attributed to its ability to chelate metal ions. This property is essential for its role in inhibiting enzymes that require metal cofactors for their activity. Additionally, the compound's influence on cellular pathways related to oxidative stress and inflammation has been noted in various studies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, sodium pentane-2,4-dione hydrate was tested against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to untreated controls. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Cancer Treatment Research

A recent investigation into the use of sodium pentane-2,4-dione derivatives for cancer therapy highlighted their ability to induce apoptosis in tumor cells. The study reported that treatment with these compounds led to increased levels of reactive oxygen species (ROS), which are known to trigger cell death pathways in cancer cells .

Properties

IUPAC Name |

sodium;pentane-2,4-dione;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.Na.H2O/c1-4(6)3-5(2)7;;/h3H,1-2H3;;1H2/q-1;+1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBUDUYYJQXPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.